4-methylnaphthalene-1-sulfonyl Chloride
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Overview
Description
4-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
4-Methylnaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4-methylnaphthalene followed by chlorination. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents and thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives under specific conditions.
Scientific Research Applications
4-Methylnaphthalene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methylnaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .
Comparison with Similar Compounds
4-Methylnaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzene-1-sulfonyl chloride: Similar in reactivity but derived from benzene instead of naphthalene.
Toluene-4-sulfonyl chloride:
Naphthalene-1-sulfonyl chloride: Similar to this compound but lacks the methyl group, leading to differences in reactivity and solubility.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
4-methylnaphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEBLSWMOQCGTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384185 |
Source
|
Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-11-7 |
Source
|
Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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